molecular formula C12H17Cl2N3 B1390288 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 1185303-84-7

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B1390288
CAS No.: 1185303-84-7
M. Wt: 274.19 g/mol
InChI Key: QUMFUHSMDXBITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical scaffold of high interest in medicinal chemistry and oncology research. The 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in drug discovery, known for its ability to inhibit various protein kinases . Researchers utilize this specific compound, particularly the piperidin-3-yl substituted derivative, as a key synthetic intermediate or precursor for developing novel therapeutic agents . Its primary research value lies in targeting kinase-driven pathologies, with strong scientific focus on cancer therapeutics. Compounds based on the 1H-pyrrolo[2,3-b]pyridine structure have demonstrated potent inhibitory activity against critical cancer targets such as Fibroblast Growth Factor Receptors (FGFRs) , Checkpoint Kinase 1 (CHK1) , and Ataxia Telangiectasia Mutated (ATM) kinase . This makes the scaffold invaluable for investigating new mechanisms in anti-proliferative agent development. Furthermore, this scaffold is being explored in immunology research, as similar derivatives have been designed as potent and selective Janus Kinase 3 (JAK3) inhibitors for potential application in immune-mediated diseases . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various in vitro biological assay systems. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMFUHSMDXBITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Synthesis and Functionalization

The synthesis typically starts with the construction of the 1H-pyrrolo[2,3-b]pyridine scaffold, which can be accessed via various routes including cyclization and cross-coupling reactions.

  • Halogenated Pyrrolo[2,3-b]pyridine Intermediates: 5-bromo- or 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives serve as key intermediates for further functionalization. These are prepared by halogenation or from commercially available precursors.

  • Suzuki Coupling for Aryl Substitution: Palladium-catalyzed Suzuki cross-coupling reactions are employed to introduce aryl groups at position 5 of the pyrrolo[2,3-b]pyridine ring. Typical catalysts include [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases such as potassium carbonate in dioxane/water mixtures under nitrogen atmosphere at 80°C.

  • Protection and Deprotection Steps: The nitrogen at position 1 is often protected using triisopropylsilyl (TIPS) chloride or phenylsulfonyl chloride to control regioselectivity during lithiation or cross-coupling steps. Deprotection is achieved using reagents like tetra-n-butylammonium fluoride (TBAF).

  • Introduction of Functional Groups at C3 and C5: Formylation (via hexamethylenetetramine in acetic acid) and subsequent oxime formation and dehydration with POCl3 allow conversion to nitrile groups at C3. Various substituents (bromo, chloro, nitro, aryl) can be introduced at C5 to tune biological activity.

Formation of the Dihydrochloride Salt

After synthesis of the free base 2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine, conversion to the dihydrochloride salt is performed to enhance solubility and stability:

  • Ion Exchange Resin Method: The free base is dissolved in methanol and treated with ion exchange resin (e.g., DOWEX 50WX2-400) followed by washing with 4N ammonia in methanol to remove impurities. The product is then converted to the dihydrochloride salt by treatment with hydrochloric acid solution, followed by filtration and drying.

  • Direct Acidification: Alternatively, the free base can be directly acidified with concentrated hydrochloric acid under controlled conditions to precipitate the dihydrochloride salt.

Purification and Characterization

  • Extraction and Washing: Organic layers are washed with saturated sodium chloride solution and dried over sodium sulfate before concentration under reduced pressure.

  • Chromatography: Column chromatography using silica gel with eluents such as cyclohexane/ethyl acetate or toluene/ethyl acetate mixtures is used to purify intermediates and final compounds.

  • Crystallization: Final compounds are often recrystallized from solvents like ethanol or hexane to obtain pure products with defined melting points.

  • Analytical Confirmation: Characterization is performed using 1H and 13C NMR spectroscopy, mass spectrometry (ESI-MS), and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation Bromination or chlorination of pyrrolo[2,3-b]pyridine Halogenated intermediate for further functionalization
2 Protection TIPS chloride/phenylsulfonyl chloride, NaH, DMF Protect N-1 to direct regioselective reactions
3 Lithiation and Electrophilic Quench sec-BuLi, ethyl chloroformate or electrophiles Introduce substituents at C2 or C3
4 Suzuki Cross-Coupling Pd catalyst, phenylboronic acid, K2CO3, dioxane/water Introduce aryl groups at C5
5 Oxime Formation & Dehydration Hydroxylamine hydrochloride, NaHCO3, POCl3 Convert aldehyde to nitrile at C3
6 Nucleophilic Substitution/Amination Piperidine derivatives, Pd catalyst or direct substitution Attach piperidin-3-yl group
7 Salt Formation HCl acidification or ion exchange resin treatment Form dihydrochloride salt for enhanced stability
8 Purification Extraction, chromatography, recrystallization Obtain pure compound confirmed by NMR, MS, elemental analysis

Research Findings and Practical Considerations

  • The introduction of substituents at positions 2, 3, and 5 of the pyrrolo[2,3-b]pyridine ring significantly affects the reactivity and biological activity of the compound.

  • Protection of the nitrogen atom is critical to achieve selective lithiation and functionalization without undesired side reactions.

  • The use of palladium-catalyzed cross-coupling reactions is a robust and versatile method for attaching various aromatic and heteroaromatic groups, including the piperidin-3-yl moiety.

  • Formation of the dihydrochloride salt improves the compound's solubility and handling properties, which is essential for pharmaceutical applications.

Chemical Reactions Analysis

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Substituent electronic properties influence yields. Electron-withdrawing groups (e.g., cyano in 9b) enhance reactivity, yielding higher outputs (65%) compared to acetylated analogues (45%) .
  • Biological Activity : Compounds like 9a and 9b target enzyme inhibition (e.g., soluble epoxide hydrolase), while diphenylmethylene derivatives exhibit broader pharmacological effects (antihistaminic, broncholytic) .
  • Physical Properties : Bulkier substituents (e.g., tetramethyl groups in 2,2,6,6-tetramethylpiperidin-4-yl acetate) increase steric hindrance, reducing solubility but enhancing thermal stability .

Physicochemical and Functional Differences

Table 2: Physicochemical Properties of Selected Analogues

Compound Name LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (mg/mL) Bioavailability Score
2-(4-Methylpiperidin-2-yl)acetic acid* ~1.2 2 (COOH, NH) 3 (COO⁻, N) ~50 (pH 7.4) 0.55
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 1.8 1 (COOH) 4 (CN, COO⁻) ~20 (pH 7.4) 0.45
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 3.5 1 (COOH) 5 (ester, COO⁻) <10 (pH 7.4) 0.25
2-(3-Bromo-4-methoxyphenyl)acetic acid 2.1 1 (COOH) 3 (Br, OCH₃, COO⁻) ~30 (pH 7.4) 0.60

Notes:

  • Lipophilicity : The 4-methyl group in the target compound reduces LogP compared to aryl-substituted analogues (9b, diphenylmethylene derivatives), balancing hydrophobicity and solubility.
  • Hydrogen Bonding : Carboxylic acid groups universally enhance solubility via ionization, but bulky substituents (e.g., fluorenylmethoxycarbonyl) drastically reduce it .
  • Bioavailability : Aryl halides (e.g., bromo in 2-(3-Bromo-4-methoxyphenyl)acetic acid) improve membrane permeability, correlating with higher bioavailability scores .

Research Findings and Trends

  • Crystallography : Hydrogen-bonded dimers (e.g., R₂²(8) motifs in 2-(3-Bromo-4-methoxyphenyl)acetic acid) dominate crystal packing, influencing melting points and stability .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., CN, Br) enhance enzymatic inhibition potency but may reduce solubility, necessitating formulation optimization .

Biological Activity

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇Cl₂N₃
  • Molecular Weight : 274.2 g/mol
  • CAS Number : 1185303-84-7
  • Hazard Classification : Irritant

The biological activity of this compound is primarily linked to its interaction with various biological targets, including kinases involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK1), which plays a crucial role in cell survival and proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, one derivative exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM, demonstrating significant anti-proliferative effects on breast cancer cells and inducing apoptosis .

Inhibition of SGK1 Kinase

Research indicates that compounds similar to this compound can effectively inhibit SGK1 activity. This inhibition is associated with therapeutic benefits in conditions where SGK1 is overactive, such as certain cancers and metabolic disorders .

Case Studies

  • Study on FGFR Inhibition :
    • Objective : To evaluate the efficacy of pyrrolo[2,3-b]pyridine derivatives against FGFRs.
    • Findings : Compound 4h demonstrated potent inhibition with IC50 values indicating effective suppression of cell proliferation in vitro .
  • SGK1 Inhibition Studies :
    • Objective : To assess the impact of pyrrolo derivatives on SGK1-mediated pathways.
    • Findings : The compounds showed promising results in reducing SGK1 activity, which correlated with decreased tumor cell viability .

Data Tables

Activity TypeTargetIC50 Value (nM)Reference
FGFR InhibitionFGFR17
FGFR29
FGFR325
FGFR4712
SGK1 InhibitionSGK1Not specified

Q & A

Q. What are the standard synthetic routes for preparing 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common method involves reacting a pyrrolo[2,3-b]pyridine precursor with a piperidine derivative under basic conditions (e.g., potassium carbonate in DMF) . For optimization:

  • Temperature control : Reactions are often conducted at 0°C to room temperature to minimize side reactions (e.g., over-alkylation).
  • Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity.
  • Salt formation : The dihydrochloride salt is precipitated by treating the free base with HCl gas or concentrated HCl .

Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?

  • HPLC : Use reversed-phase chromatography (C18 column) with UV detection (λ = 254 nm) to quantify impurities. Reference standards for related pyrrolo-pyridine derivatives (e.g., EP/BP impurities) can guide method development .
  • NMR : 1H/13C NMR confirms structural integrity, with piperidine protons appearing as multiplets (δ 1.5–3.0 ppm) and pyrrolo-pyridine aromatic signals at δ 7.0–8.5 ppm.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₅N₃·2HCl: calc. 292.2 g/mol) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : The dihydrochloride salt is hygroscopic and soluble in water or polar solvents (e.g., DMSO, methanol). For biological assays, prepare stock solutions in DMSO and dilute in buffer .
  • Stability : Store at -20°C in airtight, light-resistant containers. Monitor degradation via HPLC; avoid prolonged exposure to moisture or high temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Impurity profiles : Trace intermediates (e.g., risperidone piperidopyrimidinone analogs) or unreacted starting materials can skew bioassay results. Use preparative HPLC to isolate the pure compound and retest .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter receptor binding. Standardize protocols across replicates .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the pyrrolo-pyridine or piperidine moieties using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Docking studies : Compare binding poses in homology models of target receptors (e.g., kinase domains) to identify critical interactions .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound via LC-MS/MS.
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential. Adjust pH to mimic physiological conditions .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral resolution : Employ chiral HPLC (e.g., CHIRALPAK® AD-H column) or enzymatic resolution with lipases.
  • Asymmetric synthesis : Use enantiopure piperidine precursors (e.g., (R)- or (S)-3-aminopiperidine) to control stereochemistry .

Q. What experimental precautions are critical for handling this compound in vivo?

  • Toxicity mitigation : Conduct acute toxicity studies in rodents (LD₅₀ determination) before dosing.
  • Dosing formulation : Use saline or 5% dextrose for intravenous administration; avoid surfactants that may destabilize the salt .

Q. How do counterion effects (e.g., dihydrochloride vs. free base) influence biological activity?

  • Solubility vs. bioavailability : The hydrochloride salt enhances aqueous solubility but may reduce membrane permeability. Compare IC₅₀ values of free base and salt forms in cellular assays .
  • pH-dependent stability : The dihydrochloride form is stable in acidic environments (e.g., gastric fluid), while the free base may degrade .

Q. What computational tools are recommended for predicting its physicochemical properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, pKa, and blood-brain barrier penetration.
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 2
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.